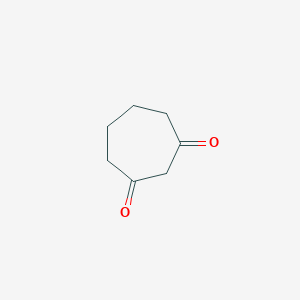
Cycloheptane-1,3-dione
Cat. No. B075613
Key on ui cas rn:
1194-18-9
M. Wt: 126.15 g/mol
InChI Key: DBOVMTXPZWVYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04921994
Procedure details


To a 10°-20° C. solution of 20 g. (0.156 mole) of 3-hydroxycycloheptanone in 700 ml. of acetone was slowly added 54.9 ml. of 2.67M Jone's reagent (0.146 mole). The mixture was stirred 15 minutes and then quenched by addition of 12 ml. of isopropanol. The reactlon was filtered through diatomaceous earth and the filtrate concentrated on a rotovapor to about 100 ml. The residue was diluted with 300 ml. of saturated sodium chloride and then extracted with six 250 ml. portions of ether. The combined organic extract was washed with two 100 ml. portions of saturated sodium bicarbonate, dried over magnesium sulfate and evaporated under reduced pressure (aspirator) to yield an oil. Distillation of the crude oil gave 11.5 g. (58%) of the title compound as an oil.
Name
3-hydroxycycloheptanone
Quantity
0.156 mol
Type
reactant
Reaction Step One

[Compound]
Name
reagent
Quantity
0.146 mol
Type
reactant
Reaction Step Two


Name
Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4](=[O:9])[CH2:3]1>CC(C)=O>[C:4]1(=[O:9])[CH2:5][CH2:6][CH2:7][CH2:8][C:2](=[O:1])[CH2:3]1
|
Inputs


Step One
|
Name
|
3-hydroxycycloheptanone
|
|
Quantity
|
0.156 mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1CC(CCCC1)=O
|
Step Two
[Compound]
|
Name
|
reagent
|
|
Quantity
|
0.146 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 10°-20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of 12 ml
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reactlon was filtered through diatomaceous earth
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated on a rotovapor to about 100 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 300 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of saturated sodium chloride and then extracted with six 250 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with two 100 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
portions of saturated sodium bicarbonate, dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure (aspirator)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the crude oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 11.5 g
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC(CCCC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
